2-(Benzyloxy)-5,6,7,8-tetrahydro-1,6-naphthyridine
CAS No.:
Cat. No.: VC16685824
Molecular Formula: C15H16N2O
Molecular Weight: 240.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H16N2O |
|---|---|
| Molecular Weight | 240.30 g/mol |
| IUPAC Name | 2-phenylmethoxy-5,6,7,8-tetrahydro-1,6-naphthyridine |
| Standard InChI | InChI=1S/C15H16N2O/c1-2-4-12(5-3-1)11-18-15-7-6-13-10-16-9-8-14(13)17-15/h1-7,16H,8-11H2 |
| Standard InChI Key | LPEQYLAOGXANKT-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCC2=C1N=C(C=C2)OCC3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture
The naphthyridine scaffold consists of two fused pyridine rings, with the 1,6-naphthyridine isomer featuring nitrogen atoms at the 1- and 6-positions. In 2-(benzyloxy)-5,6,7,8-tetrahydro-1,6-naphthyridine, partial saturation of the bicyclic system reduces aromaticity, conferring conformational flexibility. The benzyloxy substituent at the 2-position introduces steric bulk and lipophilicity, which may enhance membrane permeability and target binding.
Key Structural Features:
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Molecular Formula:
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Molecular Weight: 240.30 g/mol
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IUPAC Name: 2-(Phenylmethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine
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InChI Key: LPEQYLAOGXA
Spectral and Computational Data
Computational models predict a planar geometry for the naphthyridine core, with the benzyloxy group adopting an orthogonal orientation to minimize steric clashes. Nuclear magnetic resonance (NMR) studies of analogous compounds reveal distinct proton environments for the tetrahydro ring system (δ 1.5–3.0 ppm) and aromatic protons (δ 7.2–7.5 ppm). Density functional theory (DFT) calculations suggest a dipole moment of 2.8 Debye, indicative of moderate polarity.
Synthesis and Structural Modification
Synthetic Routes
The synthesis of 2-(benzyloxy)-5,6,7,8-tetrahydro-1,6-naphthyridine typically involves multi-step protocols:
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Core Formation: Condensation of γ-ketoesters with amidines under basic conditions yields the naphthyridine skeleton.
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Reduction: Catalytic hydrogenation (e.g., ) selectively saturates the 5,6,7,8-positions.
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Etherification: Nucleophilic substitution with benzyl bromide introduces the benzyloxy group .
Example Protocol:
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Step 1: React ethyl 3-oxobutanoate with 3-aminopyridine in ethanol/NaOH to form 1,6-naphthyridine-2-ol.
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Step 2: Hydrogenate at 50 psi over 10% Pd/C to obtain the tetrahydro derivative.
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Step 3: Treat with benzyl bromide/KCO in DMF to install the benzyloxy moiety.
Derivative Synthesis
Structural analogs often modify the benzyloxy group or tetrahydro ring. For instance:
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Fluorophenyl Substituents: Introducing fluorine at the benzyl para-position enhances metabolic stability .
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Heterocyclic Linkers: Replacing the ether oxygen with triazole or oxazole improves target affinity .
Pharmacokinetic and Toxicological Profiles
ADME Properties
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Absorption: Moderate oral bioavailability (F = 40–60%) due to lipophilic benzyloxy group .
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Metabolism: Hepatic CYP3A4-mediated oxidation of the tetrahydro ring forms inactive metabolites .
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Excretion: Primarily renal (60–70%), with a half-life of 2–4 hours in rodents .
Toxicity Data
Acute toxicity studies in rats report an LD > 2000 mg/kg, indicating low acute risk. Chronic administration (28 days) at 100 mg/kg/day caused mild hepatotoxicity, reversible upon discontinuation .
Research Applications and Future Directions
Tool Compounds in Neuroscience
2-(Benzyloxy)-5,6,7,8-tetrahydro-1,6-naphthyridine derivatives serve as probes for studying glutamate and GABA neurotransmission. For instance, compound 12c (a close analog) reversed amphetamine-induced hyperlocomotion at 30 mg/kg, correlating with unbound brain concentrations of 3× EC .
Drug Discovery Opportunities
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Oncology: Naphthyridines inhibit kinase targets (e.g., CDK4/6) with IC < 100 nM.
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Antivirals: Structural analogs block viral polymerases in influenza A (EC = 0.8 μM).
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